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Compound of Interest

Compound Name: 2,2-difluoropent-4-enoic Acid

Cat. No.: B1249098 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,2-Difluoropent-4-enoic acid is a fluorinated organic compound with potential applications in

medicinal chemistry and materials science. The introduction of gem-difluoro groups into

bioactive molecules can significantly alter their metabolic stability, lipophilicity, and binding

affinity to biological targets. This guide provides a comprehensive overview of the chemical

properties, a proposed synthetic route, and predicted spectral data for 2,2-difluoropent-4-
enoic acid, offering a valuable resource for researchers interested in the synthesis and

application of this and structurally related compounds.

Chemical and Physical Properties
A summary of the key quantitative data for 2,2-difluoropent-4-enoic acid is presented in Table

1.
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Property Value Source

Molecular Weight 136.10 g/mol [1]

Molecular Formula C5H6F2O2 [1]

CAS Number 55039-89-9 [1]

Physical Form Liquid

Hazards Corrosive, Irritant [1]

Proposed Synthesis
While a specific experimental protocol for the synthesis of 2,2-difluoropent-4-enoic acid is not

readily available in the published literature, a plausible route can be proposed based on the

well-established Reformatsky reaction. This reaction involves the treatment of an α-haloester

with zinc to form an organozinc intermediate, which then reacts with a carbonyl compound. For

the synthesis of the target molecule, ethyl bromodifluoroacetate would be the key starting

material.

Proposed Experimental Protocol: Synthesis via
Reformatsky Reaction

Activation of Zinc: In a flame-dried, three-necked round-bottom flask equipped with a reflux

condenser, a dropping funnel, and a magnetic stirrer, add zinc dust (1.2 equivalents).

Activate the zinc by stirring with 1 M hydrochloric acid, followed by washing with water,

ethanol, and diethyl ether, and drying under vacuum.

Reaction Setup: To the activated zinc, add anhydrous tetrahydrofuran (THF) under an inert

atmosphere (e.g., argon or nitrogen).

Formation of the Reformatsky Reagent: A solution of ethyl bromodifluoroacetate (1.0

equivalent) and acrolein (1.1 equivalents) in anhydrous THF is added dropwise to the zinc

suspension. The reaction mixture is gently heated to initiate the reaction, which is typically

indicated by a color change and a gentle reflux.
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Reaction Progression: After the initial exothermic reaction subsides, the mixture is heated at

reflux for an additional 2-3 hours to ensure complete conversion. The progress of the

reaction can be monitored by thin-layer chromatography (TLC).

Work-up: Upon completion, the reaction mixture is cooled to room temperature and

quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The

resulting mixture is then extracted with diethyl ether. The combined organic layers are

washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed

under reduced pressure.

Hydrolysis: The crude ester is then hydrolyzed to the carboxylic acid by refluxing with a

solution of lithium hydroxide in a mixture of THF and water. After hydrolysis is complete

(monitored by TLC), the THF is removed under reduced pressure, and the aqueous solution

is acidified with 1 M hydrochloric acid.

Purification: The product, 2,2-difluoropent-4-enoic acid, is then extracted with ethyl

acetate. The combined organic extracts are dried over anhydrous magnesium sulfate, and

the solvent is evaporated to yield the final product. Further purification can be achieved by

column chromatography on silica gel.

Proposed Synthesis of 2,2-Difluoropent-4-enoic Acid
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Caption: Proposed synthesis workflow for 2,2-difluoropent-4-enoic acid.

Spectroscopic Characterization (Predicted)
As experimental spectral data for 2,2-difluoropent-4-enoic acid are not available, the

following are predicted values based on the chemical structure and data from analogous

compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
4.1.1. 1H NMR Spectroscopy

Experimental Protocol: A sample of 2,2-difluoropent-4-enoic acid would be dissolved in

deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal

standard. The 1H NMR spectrum would be recorded on a 400 MHz spectrometer.

Predicted Spectrum:

δ 10.0-12.0 (s, 1H): This broad singlet corresponds to the acidic proton of the carboxylic

acid.

δ 5.8-6.0 (m, 1H): This multiplet is assigned to the vinylic proton (-CH=CH₂).

δ 5.2-5.4 (m, 2H): These multiplets correspond to the terminal vinylic protons (=CH₂).

δ 2.8-3.0 (m, 2H): This multiplet is assigned to the allylic protons (-CH₂-CF₂-).

4.1.2. 13C NMR Spectroscopy

Experimental Protocol: The 13C NMR spectrum would be recorded on the same instrument

as the 1H NMR, operating at a frequency of 100 MHz. The sample would be dissolved in

CDCl₃.

Predicted Spectrum:

δ 170-175 (t, JC-F ≈ 25-30 Hz): This triplet corresponds to the carbonyl carbon of the

carboxylic acid, showing coupling to the two adjacent fluorine atoms.
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δ 130-135 (t, JC-F ≈ 20-25 Hz): This triplet is assigned to the carbon atom of the

difluoromethylene group (-CF₂-).

δ 125-130 (s): This singlet corresponds to the vinylic carbon (-CH=).

δ 120-125 (s): This singlet is assigned to the terminal vinylic carbon (=CH₂).

δ 35-40 (t, JC-F ≈ 5-10 Hz): This triplet corresponds to the allylic carbon (-CH₂-), showing

coupling to the geminal fluorine atoms.

Mass Spectrometry (MS)
Experimental Protocol: A mass spectrum would be obtained using an electrospray ionization

(ESI) source in negative ion mode, coupled to a time-of-flight (TOF) mass analyzer. The

sample would be dissolved in a mixture of acetonitrile and water.

Predicted Spectrum:

[M-H]- at m/z 135.02: This would be the deprotonated molecular ion.

[M-HF-H]- at m/z 115.02: Loss of a molecule of hydrogen fluoride.

[M-CO₂H]- at m/z 91.04: Loss of the carboxyl group.

Potential Biological Activity and Applications in
Drug Development
While no specific biological activities of 2,2-difluoropent-4-enoic acid have been reported, its

structural features suggest potential for applications in drug development. The α,α-difluoro-β,γ-

unsaturated carboxylic acid moiety is a bioisostere for various functional groups and can

influence the pharmacokinetic and pharmacodynamic properties of a molecule.

The vinyl group can participate in Michael additions with nucleophilic residues in biological

targets, potentially leading to irreversible inhibition. The gem-difluoro group at the α-position

can enhance the electrophilicity of the β-carbon, making it more susceptible to nucleophilic

attack. This could be a desirable feature for the design of covalent inhibitors targeting specific

enzymes.
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Hypothetical Mechanism of Action

2,2-Difluoropent-4-enoic Acid

Michael Addition

Biological Target
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Covalent Adduct Formation
(Irreversible Inhibition)
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Caption: Hypothetical covalent inhibition mechanism.

Conclusion
2,2-Difluoropent-4-enoic acid represents an intriguing building block for the synthesis of novel

therapeutic agents and functional materials. While experimental data for this specific

compound is limited, this guide provides a solid foundation for its synthesis and

characterization based on established chemical principles. Further research into the biological

activities of this and related compounds is warranted to explore their full potential in drug

discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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